molecular formula C15H17FO3 B14795192 2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B14795192
M. Wt: 264.29 g/mol
InChI Key: HKQMYZIHQYRFEN-UHFFFAOYSA-N
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Description

2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 3-fluorophenyl ketone moiety. The fluorine atom at the phenyl 3-position confers unique electronic and steric properties, influencing solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

2-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQMYZIHQYRFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Initiation

The synthesis typically begins with Friedel-Crafts acylation to introduce the 3-fluorophenyl ketone moiety. Cyclohexane derivatives are reacted with 3-fluorobenzoyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. This step forms the intermediate 2-(3-fluorophenyl)-2-oxoethylcyclohexane, which is subsequently functionalized with the carboxylic acid group.

Reaction Conditions :

  • Temperature: 0–5°C (initial) → 25°C (gradual warming)
  • Solvent: Dichloromethane (DCM) or nitrobenzene
  • Yield: 68–72% (isolated intermediate)

Oxidation and Carboxylic Acid Formation

The intermediate undergoes oxidation to install the carboxylic acid group. Potassium permanganate (KMnO₄) in acidic aqueous conditions (H₂SO₄) is commonly employed, though chromium trioxide (CrO₃) in acetone (Jones oxidation) offers an alternative for sterically hindered substrates.

Critical Parameters :

  • pH control (1.5–2.0) to prevent overoxidation
  • Reaction time: 6–8 hours for complete conversion
  • Yield: 58–63% after purification via recrystallization

Cobalt-Catalyzed Oxidative Coupling (Modern Approach)

A groundbreaking methodology reported in The Journal of Organic Chemistry (2024) utilizes cobalt(II) acetate as a catalyst for synthesizing γ-diketones, including structural analogs of the target compound. This single-step approach couples aryl alkenes with ketones under mild conditions, bypassing traditional multi-step sequences.

Reaction Mechanism and Optimization

The Co(II)-mediated process employs tert-butyl hydroperoxide (TBHP) as an oxidant and 1,8-diazabicycloundec-7-ene (DBU) as a base. Key advantages include:

  • Substrate Scope : Compatible with cyclic ketones (e.g., cyclohexanone) and substituted styrenes
  • Temperature : Room temperature (25°C)
  • Yield : 78–85% for γ-diketone precursors

Catalytic Cycle :

  • Co(II) activates the alkene via π-complex formation.
  • TBHP oxidizes Co(II) to Co(III), facilitating radical intermediates.
  • Ketone enolate attacks the activated alkene, forming the 1,4-dicarbonyl skeleton.

Post-Functionalization to Carboxylic Acid

The γ-diketone intermediate undergoes selective oxidation of the terminal methyl group using KMnO₄/H₂SO₄, followed by acid workup to yield the final carboxylic acid derivative.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale synthesis adopts continuous flow chemistry to enhance heat transfer and reaction control. Key parameters include:

Parameter Optimal Range
Residence time 12–15 minutes
Temperature 30–35°C (oxidation step)
Catalyst loading 2.5 mol% Co(II) acetate
Throughput 15–20 kg/day (pilot scale)

Purification Protocols

Industrial processes implement hybrid purification strategies:

  • Liquid-Liquid Extraction : Separates unreacted starting materials using ethyl acetate/water biphasic systems.
  • Crystallization : Methanol/water mixtures (3:1 v/v) achieve >99% purity.
  • Chromatography : Reserved for pharmaceutical-grade material (HPLC with C18 columns).

Comparative Analysis of Synthetic Methods

Metric Traditional Multi-Step Co(II)-Catalyzed
Total Steps 4 2
Overall Yield 34–41% 62–70%
Reaction Time 48–72 hours 6–8 hours
Catalyst Cost $12–15/g (AlCl₃) $4–6/g (Co(OAc)₂)
Scalability Moderate High

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and predicted physicochemical properties of 2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid and its analogs:

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Substituent Properties Predicted Density (g/cm³) Predicted Boiling Point (°C) pKa
2-[2-(3-Fluorophenyl)-2-oxoethyl]- C₁₅H₁₇FO₃ 280.29 -F (Electronegative, small) ~1.21 (estimated) ~450 (estimated) ~4.6
cis -2-[2-(3-Chlorophenyl)-2-oxoethyl]- C₁₅H₁₇ClO₃ 280.75 -Cl (Electron-withdrawing, larger) 1.233 ± 0.06 457.8 ± 20.0 4.67 ± 0.10
cis -4-[2-(3-Chlorophenyl)-2-oxoethyl]- C₁₅H₁₇ClO₃ 280.75 -Cl (Positional isomerism) N/A N/A N/A
rel -(1R,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]- C₁₅H₁₇NO₅ 295.30 -NO₂ (Strongly electron-withdrawing) N/A N/A ~1.5–2.5
cis -3-[2-(2-Trifluoromethylphenyl)-2-oxoethyl]- C₁₆H₁₇F₃O₃ 314.30 -CF₃ (Highly electronegative) N/A N/A ~3.8

Key Observations :

  • Substituent Effects : The 3-fluoro substituent offers a balance of moderate electron withdrawal and minimal steric hindrance compared to bulkier groups like -Cl or -CF₃. This may enhance metabolic stability relative to chloro analogs .
  • Acidity: The pKa of the carboxylic acid group (~4.6 for the fluoro derivative) is slightly lower than that of the chloro analog (4.67), reflecting fluorine’s stronger electron-withdrawing effect. Nitro-substituted derivatives exhibit significantly lower pKa values (~1.5–2.5) due to the -NO₂ group’s strong electron withdrawal .
  • Boiling Point : Predicted boiling points correlate with molecular weight and polarity. Chloro derivatives (457.8°C) have higher boiling points than the fluoro analog (~450°C), consistent with chlorine’s higher atomic mass .

Biological Activity

2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, also known as trans-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17FO3
  • Molecular Weight : 264.30 g/mol
  • CAS Number : 735274-90-5
  • IUPAC Name : trans-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Studies have indicated that it may exhibit significant cytotoxic effects against various cancer cell lines.

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in several cancer cell lines, suggesting potential as an anticancer agent.
  • Induction of Apoptosis : Research indicates that this compound can induce programmed cell death in malignant cells, which is a critical pathway for cancer treatment.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various derivatives, this compound demonstrated notable activity against human cancer cell lines. The IC50 values were determined, indicating the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)45.6
HeLa (cervical cancer)38.4
A549 (lung cancer)50.1

Study 2: Molecular Docking Analysis

Molecular docking studies have revealed that the compound binds effectively to key proteins involved in cancer progression, such as Bcl-2 and Aurora A kinase. These interactions suggest a mechanism where the compound could modulate apoptotic pathways and cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : The compound is likely well absorbed due to its moderate lipophilicity.
  • Metabolism : Preliminary studies suggest that it undergoes phase I metabolic reactions, including oxidation and conjugation.
  • Excretion : The metabolites are primarily excreted via renal pathways.

Safety and Toxicology

Toxicological assessments have indicated that while the compound shows promising anticancer activity, further studies are necessary to evaluate its safety profile comprehensively. Current data suggest a favorable safety margin in preclinical models.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?

Methodological Answer:
A plausible route involves a Knoevenagel condensation between cyclohexane-1-carboxylic acid derivatives and 3-fluorophenyl ketones. For example:

React 3-fluorophenylacetone with diethyl oxalate under basic conditions to form a β-ketoester intermediate.

Perform a cyclocondensation with cyclohexane-1-carboxylic acid chloride in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to introduce the cyclohexane moiety.

Hydrolyze the ester group under acidic conditions to yield the final carboxylic acid.
Key Considerations: Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., THF or DMF) to enhance yield .

Data Contradiction: How to resolve discrepancies between experimental and computational spectral data?

Methodological Answer:

Cross-validation: Use X-ray crystallography to determine the solid-state structure and compare with DFT-optimized gas-phase models.

Solvent Effects: Re-run computational simulations with explicit solvent models (e.g., PCM for water or DMSO) to account for solvation-induced conformational shifts.

Dynamic Effects: Apply molecular dynamics (MD) simulations to assess conformational flexibility under physiological conditions .

Intermediate Purification: What techniques are optimal for isolating intermediates during synthesis?

Methodological Answer:

  • Column Chromatography: Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) for polar intermediates. Monitor fractions via TLC (Rf ~0.3–0.5).
  • Recrystallization: For crystalline intermediates, employ ethanol/water mixtures (70:30) at 4°C.
  • HPLC: Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for chiral or thermally sensitive intermediates .

Biological Activity Assessment: How to evaluate its potential as a kinase inhibitor?

Methodological Answer:

In Vitro Assays: Screen against kinase panels (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ assays.

Molecular Docking: Model interactions with kinase ATP-binding pockets (e.g., PDB 1M17) using AutoDock Vina. Prioritize residues with hydrogen-bonding potential (e.g., fluorophenyl → hydrophobic pocket; carboxylic acid → catalytic lysine).

SAR Studies: Synthesize analogs with modified fluorophenyl substituents (e.g., Cl, Br) to probe steric/electronic effects .

Stability Under Physiological Conditions: How to assess hydrolytic and oxidative stability?

Methodological Answer:

  • Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 220 nm detection).
  • Oxidative Stability: Expose to H₂O₂ (3% v/v) or cytochrome P450 enzymes (e.g., CYP3A4). Use LC-MS to identify oxidation products (e.g., hydroxylated fluorophenyl derivatives) .

Regioselectivity: How to control substituent positioning during synthesis?

Methodological Answer:

  • Directing Groups: Introduce a nitro group (-NO₂) to the fluorophenyl ring prior to cyclization; reduce to -NH₂ post-synthesis for further functionalization.
  • Microwave-Assisted Synthesis: Enhance regioselectivity by reducing reaction time (e.g., 10 minutes at 120°C) and minimizing side reactions .

Chiral Resolution: How to separate enantiomers if stereocenters are present?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IA column (n-hexane/isopropanol 85:15, 1 mL/min). Confirm enantiopurity via polarimetry or CD spectroscopy.
  • Enzymatic Resolution: Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .

Safety and Handling: What precautions are necessary for laboratory use?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions.
  • Engineering Controls: Implement local exhaust ventilation (LEV) and closed-system transfers to minimize inhalation/contact risks.
  • Spill Management: Neutralize acidic spills with sodium bicarbonate; collect residues in chemical waste containers .

Analytical Method Validation: How to ensure purity and identity for publication?

Methodological Answer:

  • HPLC-DAD: Use a C18 column (gradient: 5–95% acetonitrile in 20 minutes) with UV detection at 254 nm. Purity >98% required.
  • HRMS: Confirm molecular formula via ESI-TOF (calc. for C₁₅H₁₆FNO₃: [M+H]⁺ 290.1085).
  • Elemental Analysis: Match C, H, N percentages within ±0.3% of theoretical values .

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